molecular formula C15H15BFNO5 B1392324 3-Fluoro-4-((4-methoxybenzyloxy)carbamoyl)phenylboronic acid CAS No. 913835-49-1

3-Fluoro-4-((4-methoxybenzyloxy)carbamoyl)phenylboronic acid

Cat. No.: B1392324
CAS No.: 913835-49-1
M. Wt: 319.09 g/mol
InChI Key: SZEGRCMHYGEWJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .

Scientific Research Applications

  • Enzyme-Free Glucose Sensing : A study by Bao et al. (2021) synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021).

  • Antifungal Activity : Borys et al. (2019) found that 2-Formylphenylboronic acid and four isomeric fluoro-2-formylphenylboronic acids have significant antifungal activity against strains like Aspergillus and Candida (Borys et al., 2019).

  • Fluorine-19 NMR Studies : London and Gabel (1994) studied the interaction of 4-fluoro-substituted benzeneboronic acids with subtilisin Carlsberg using Fluorine-19 NMR, providing insights into enzyme inhibitor interactions (London & Gabel, 1994).

  • Cancer Cell Apoptosis Induction : Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, finding some compounds effective in inducing apoptosis in A2780 ovarian cancer cells (Psurski et al., 2018).

  • Fluorescence Quenching in Boronic Acid Derivatives : Geethanjali et al. (2015) explored the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insights into the photophysical properties of these compounds (Geethanjali et al., 2015).

Properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methoxycarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-18-15(19)13-7-4-11(16(20)21)8-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGRCMHYGEWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NOCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695578
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-49-1
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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